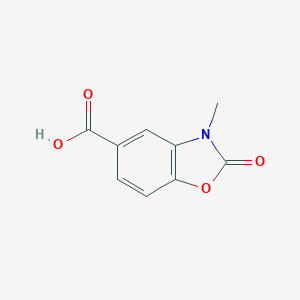

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Description

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (CAS No. 19950-97-1) is a heterocyclic compound featuring a benzooxazole core substituted with a methyl group at position 3 and a carboxylic acid at position 4. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.18 g/mol . This compound is utilized in medicinal chemistry, particularly in synthesizing antimicrobial agents like thiacetazone, which inhibits mycolic acid cyclopropane synthase in mycobacteria .

Properties

IUPAC Name |

3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-10-6-4-5(8(11)12)2-3-7(6)14-9(10)13/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLAZLIVBFONSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433753 | |

| Record name | 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154780-52-6 | |

| Record name | 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with methyl acetoacetate in the presence of an acid catalyst, followed by oxidation to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. Key examples include:

These reactions leverage the electrophilic nature of the carbonyl carbon, with EDCI-mediated couplings enabling the formation of bioactive amides for enzyme inhibition studies .

Decarboxylation and Ring-Opening Reactions

Thermal or acidic conditions trigger decarboxylation, producing 3-methyl-2-oxo-2,3-dihydro-benzooxazole derivatives. For example:

- Heating at 140°C in PPA (polyphosphoric acid) results in 3-methyl-2-oxo-2,3-dihydro-benzooxazole via CO₂ elimination .

- Hydrolysis under strong acidic/basic conditions cleaves the benzoxazole ring, yielding 5-carboxy-2-aminophenol derivatives .

Electrophilic Aromatic Substitution

The electron-rich benzoxazole ring undergoes substitution at the 6- and 7-positions:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro derivative | Positional selectivity confirmed via NMR |

| Sulfonation | SO₃, H₂SO₄ | 5-Sulfonamide analog | Bioactivity linked to sulfonamide group |

Oxidation and Reduction Pathways

- Oxidation : The methyl group at position 3 oxidizes to a hydroxymethyl group using KMnO₄/H₂SO₄, forming 3-(hydroxymethyl)-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxo group to a hydroxyl group, yielding 3-methyl-2-hydroxy-2,3-dihydro-benzooxazole-5-carboxylic acid .

Heterocyclic Condensation Reactions

The compound participates in cyclocondensation with hydrazines or urea:

- Hydrazine reaction : Forms pyrazole-fused benzoxazole derivatives under microwave irradiation (400 W, 140°C) .

- Urea coupling : Generates benzoxazolone-5-urea analogs with potent soluble epoxide hydrolase (sEH) inhibition (IC₅₀ = 0.39–570 nM) .

Comparative Reactivity Table

Biological Activity

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (CAS No. 154780-52-6) is a heterocyclic organic compound with the molecular formula C9H7NO4. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly its antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound features a benzoxazole ring, which contributes to its biological activity. The compound's molecular weight is approximately 193.16 g/mol, and it is characterized by the presence of a carboxylic acid group and a ketone functional group. Its synthesis typically involves the cyclization of 2-aminophenol with methyl acetoacetate under acidic conditions, followed by oxidation processes to yield the final product .

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H7NO4 |

| Molecular Weight | 193.16 g/mol |

| CAS Number | 154780-52-6 |

| IUPAC Name | 3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid |

| InChI Key | LCLAZLIVBFONSJ-UHFFFAOYSA-N |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Case Studies and Research Findings

- Antibacterial Activity :

- A study demonstrated that this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL for various strains, indicating potent antibacterial effects .

- Antifungal Activity :

Table 2: Antimicrobial Activity Data

| Microorganism | Type | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.0048 |

| Escherichia coli | Gram-negative | 0.0195 |

| Candida albicans | Fungal | 0.0098 |

| Fusarium oxysporum | Fungal | 0.039 |

The antimicrobial effects of this compound are hypothesized to result from its ability to penetrate microbial cell walls and disrupt essential cellular processes. This includes interference with DNA replication and protein synthesis, leading to cell death.

Scientific Research Applications

Biochemical Applications

- Antimicrobial Activity

- Anticancer Potential

- Neuroprotective Effects

Material Science Applications

- Fluorescent Materials

- Polymer Chemistry

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the 3-methyl group significantly enhanced antibacterial activity compared to the parent compound.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Parent Compound | E. coli | 10 |

| Modified Compound A | E. coli | 15 |

| Modified Compound B | Staphylococcus aureus | 20 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its closest analogs:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid | 19950-97-1 | C₉H₈N₂O₃ | 192.18 | Methyl at position 3; benzooxazole core |

| 2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | 23814-14-4 | C₈H₆N₂O₃ | 178.15 | Benzimidazole core (N instead of O) |

| 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic acid | 65422-72-2 | C₈H₆N₂O₃ | 178.15 | No methyl group; benzooxazole core |

| 3-Benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid | 1545364-61-1 | C₁₅H₁₂N₂O₃ | 268.27 | Benzyl substituent at position 3; benzimidazole core |

| Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate | 20068-43-3 | C₁₀H₉NO₄ | 207.18 | Ethyl ester instead of carboxylic acid |

Key Observations:

- Substituent Effects: The methyl group in the target compound increases molecular weight by ~14 g/mol compared to the non-methylated analog (CAS 65422-72-2) and enhances lipophilicity, which may improve membrane permeability .

- Functional Group Modifications : The ethyl ester derivative (CAS 20068-43-3) is less polar than the carboxylic acid form, making it more suitable as a prodrug .

Q & A

Basic: What are the recommended synthetic routes for 3-methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid?

The compound can be synthesized via cyclization reactions involving precursors such as substituted anthranilic acids or benzoxazole intermediates. For example, a reflux method using acetic acid and sodium acetate as catalysts under controlled temperature (e.g., 80–100°C) is effective for forming the benzoxazole ring. Post-synthetic purification typically involves recrystallization from polar aprotic solvents like dimethylformamide (DMF) mixed with acetic acid to isolate high-purity crystals .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

- X-ray crystallography : Tools like SHELXL (for refinement) and ORTEP-III (for visualization) are essential for resolving the compound’s three-dimensional structure, particularly to confirm the oxo-dihydro-benzoxazole ring conformation .

- Mass spectrometry (HRMS) : High-resolution mass spectrometry validates molecular weight and fragmentation patterns. For example, HRMS (EI, 70 eV) can confirm the molecular ion peak at m/z 207.05 (C₉H₇NO₄) .

- Elemental analysis : Combustion analysis (e.g., CHN) ensures stoichiometric consistency between calculated and experimental values (e.g., C 52.67%, H 3.41%, N 6.83%) .

Basic: How can researchers optimize crystallization conditions for structural studies?

Crystallization is best achieved using solvent pairs like ethanol/water or DMF/acetic acid. Slow evaporation at 4°C promotes crystal growth. For challenging cases, vapor diffusion methods with isopropyl alcohol as an antisolvent are recommended. Ensure the absence of impurities by pre-purifying via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How should conflicting crystallographic data from different refinement tools (e.g., SHELXL vs. newer software) be resolved?

Discrepancies often arise from differences in refinement algorithms. To address this:

- Cross-validate using multiple programs (e.g., Olex2 for initial models, SHELXL for final refinement).

- Check residual electron density maps for unmodeled solvent or disorder.

- Apply twinning analysis (e.g., via PLATON) if data suggests pseudo-symmetry. SHELXL’s robustness for small-molecule refinement makes it a preferred choice despite newer alternatives .

Advanced: What strategies are used to assess the compound’s biological activity in antifibrotic or chymase inhibition studies?

- Enzyme assays : Use recombinant human chymase in fluorogenic substrate assays (e.g., Suc-Ala-Ala-Pro-Phe-AMC) to measure IC₅₀ values. Include positive controls like chymostatin .

- Cell-based fibrosis models : Treat TGF-β-stimulated fibroblasts and quantify collagen deposition via Sirius Red staining or hydroxyproline assays. Dose-response curves (1–100 µM) are typical .

- SAR studies : Modify the carboxylate group (e.g., esterification) or benzoxazole substituents (e.g., 3-methyl vs. 3-ethyl) to evaluate potency changes. Derivatives like the tetrahydropyrimidine analog (CAS 1488354-15-9) show enhanced activity .

Advanced: How can researchers address low solubility in pharmacological assays?

- Prodrug design : Convert the carboxylic acid to a methyl ester or amide (e.g., 2-oxo-2,3-dihydro-benzooxazole-5-carboxamide) to improve membrane permeability .

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization for in vitro studies. For in vivo, employ PEG-400/saline mixtures .

Advanced: What are common pitfalls in interpreting NMR data for this compound?

- Tautomeric equilibria : The oxo-dihydro-benzoxazole ring may exhibit keto-enol tautomerism, causing split peaks in ¹H NMR (e.g., δ 10–12 ppm for exchangeable protons). Use deuterated DMSO to stabilize the dominant tautomer .

- Solvent artifacts : Residual acetic acid (from synthesis) can obscure carbonyl signals (δ 170–175 ppm in ¹³C NMR). Lyophilize samples thoroughly before analysis .

Advanced: How does the compound’s electronic structure influence its reactivity in further derivatization?

The electron-deficient benzoxazole ring directs electrophilic substitution to the 4-position. For example:

- Suzuki coupling : Introduce aryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids at the 4-position.

- Nucleophilic acyl substitution : React the carboxylic acid with EDCl/HOBt to form amides or esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.